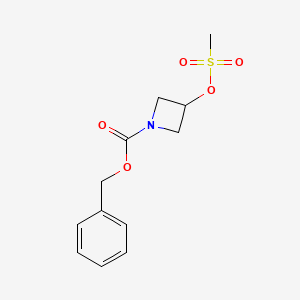

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate

説明

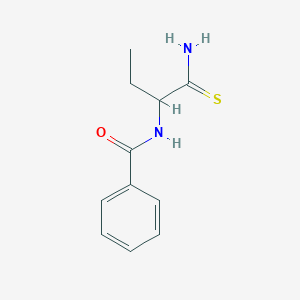

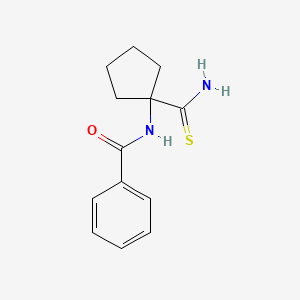

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1315368-95-6 . It has a molecular weight of 285.32 . The IUPAC name for this compound is benzyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is 1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is an oil at room temperature . It has a melting point of 51-52 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

Ring Expansion in Organic Synthesis

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is utilized in organic synthesis, specifically in the ring expansion of azetidines to form pyrrolidines. This transformation involves rearrangement processes that incorporate various nucleophiles, leading to stereospecifically substituted pyrrolidines. The reaction mechanism suggests the formation of an intermediate bicyclic aziridinium ion, which opens regioselectively at the bridgehead carbon atom (Durrat et al., 2008).

Polymerization Studies

In polymer chemistry, this compound has been studied for its role in activated monomer polymerization. When treated with potassium(azetidin-1-ylsulfonyl) methanide, it undergoes spontaneous anionic ring-opening polymerization at room temperature. This leads to the formation of polymers with sulfonyl groups incorporated into the polymer backbone, which is a deviation from traditional polyamide structures (Reisman et al., 2020).

Synthesis of Pyrrolidines from Azetidines

In another application, stereodefined α-hydroxyalkyl azetidines, when chlorinated or transformed into methanesulfonyloxymethyl derivatives, undergo a rearrangement to form 3-chloro or 3-methanesulfonyloxy pyrrolidines. This process is influenced by various factors, including the nature of the migrating group and the stereochemistry of the starting material (Couty et al., 2003).

Use in Medicinal Chemistry

In medicinal chemistry, benzyl sulfonamides, including Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate, have shown increased potency in certain biological assays. Their applications in the development of therapeutics, such as antithrombotic agents, highlight their importance in drug discovery (Bach et al., 2013).

Chemical Synthesis and Catalysis

This compound also finds use in chemical synthesis and catalysis. It has been involved in manganese dioxide-methanesulfonic acid promoted direct alkylation reactions and in catalyzing one-pot synthesis processes, demonstrating its versatility in facilitating various chemical transformations (Liu et al., 2013).

Synthesis of Novel Chemical Structures

Furthermore, it is used in the synthesis of novel chemical structures like isomeric analogs of dl-proline, demonstrating its utility in expanding the diversity of available chemical entities for further study and application (Soriano et al., 1980).

特性

IUPAC Name |

benzyl 3-methylsulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMKJYTJCYXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

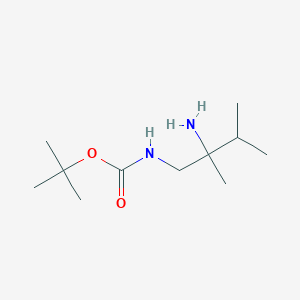

![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)

![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)

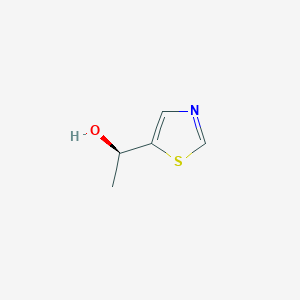

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)